molecular formula C11H20N2O B1326234 (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 885523-47-7

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1326234
CAS RN: 885523-47-7
M. Wt: 196.29 g/mol
InChI Key: VMZBMCVXUDHSQD-UHFFFAOYSA-N
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Description

“(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H20N2O . It has a molecular weight of 196.29 . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for “(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone” is 1S/C11H20N2O.ClH/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13;/h12H,2-9H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone” is a white to yellow solid . It has a molecular weight of 196.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone has been studied for its synthesis and structural properties. Research has shown the successful synthesis of similar compounds using a three-step substitution reaction. These compounds' structures were confirmed through FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses via X-ray diffraction and density functional theory (DFT) have been used to determine their molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021).

Potential in Organic Synthesis

  • There is potential for the application of these compounds in organic synthesis. For example, related heterocycles containing piperidine and pyridine rings have been synthesized, highlighting the importance of these compounds in developing new synthetic methods for complex organic structures (Zhang et al., 2020).

Application in Biochemistry and Medicine

  • Some compounds structurally similar to (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone have shown potential in biochemical applications. For instance, certain bi-pyridine compounds have been synthesized and evaluated for their inhibitory effects on enzymes like mushroom tyrosinase, indicating possible applications in medicinal chemistry (Karbassi et al., 2004).

Crystallography and Nonlinear Optical Properties

  • The compound and its derivatives have also been explored for their crystallography and nonlinear optical (NLO) properties, which could be significant in the field of optoelectronics. The synthesis and structural elucidation of such compounds, coupled with their spectroscopic analysis and thermal properties, contribute to understanding their potential in NLO applications (Priya et al., 2019).

Safety and Hazards

The specific safety and hazard information for “(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone” is not available in the sources I found. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(4-methylpiperidin-4-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13/h12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZBMCVXUDHSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646530
Record name (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

CAS RN

885523-47-7
Record name (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methyl-4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylic acid tert-butyl ester (296 mg, 1.0 mmol) in TFA (5 mL), DCM (5 mL) and water (0.1 mL) was stirred at room temperature for 2 hours and then concentrated under reduced pressure. The residue was taken up in MeOH and and loaded onto an Isolute® SCX-2 cartridge (10 g). The cartridge was washed with MeOH and the desired product was eluted with 2M NH3 in MeOH. The solvents were removed to give the desired product as a white solid (196 mg, 66%). LCMS (Method A): RT 0.31 min; [M+H]+ 197
Name
4-methyl-4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Yield
66%

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